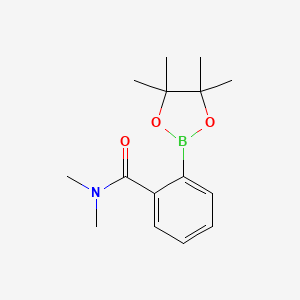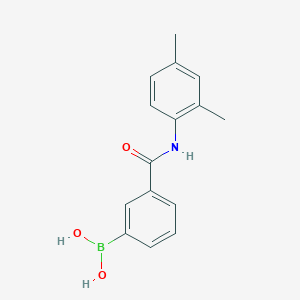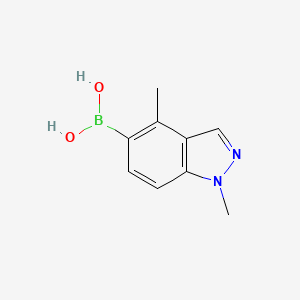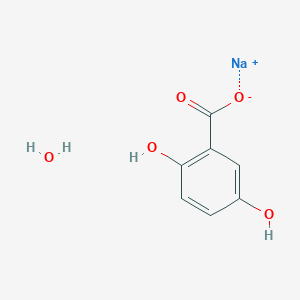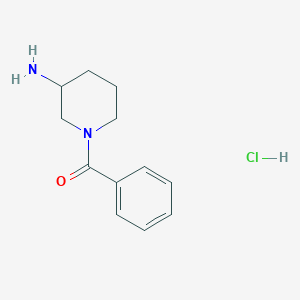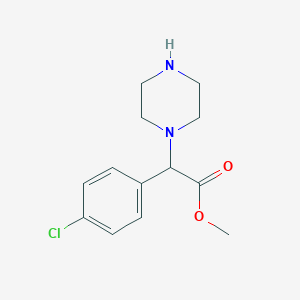![molecular formula C7H6Cl2N4 B1438486 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1072895-86-3](/img/structure/B1438486.png)
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1072895-86-3 . It has a molecular weight of 217.06 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6Cl2N4 . The InChI code for this compound is 1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4,6-Disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including variants like 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, are significant due to their various pharmacological activities. Ogurtsov and Rakitin (2021) demonstrated the synthesis of a structurally similar compound, which highlighted the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This synthesis process and the resulting compound’s structural elucidation, involving high-resolution mass-spectrometry and NMR spectroscopy, contribute to the understanding of similar pyrazolo[3,4-d]pyrimidine derivatives (Ogurtsov & Rakitin, 2021).
Antimicrobial and Anticancer Properties
Pyrazolo[3,4-d]pyrimidines have been studied for their potential antimicrobial and anticancer properties. For instance, Abdellatif et al. (2014) explored the synthesis of new Pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity on human breast adenocarcinoma cell lines, showing significant inhibitory activity (Abdellatif et al., 2014). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase properties, further supporting the therapeutic potential of this class of compounds (Rahmouni et al., 2016).
Synthesis of Polyheterocyclic Systems
Pyrazolo[3,4-d]pyrimidine derivatives have also been used in the synthesis of new polyheterocyclic systems. Abdel‐Latif et al. (2019) utilized a related precursor for constructing new polyheterocyclic ring systems, indicating the versatility and utility of pyrazolo[3,4-d]pyrimidines in synthetic organic chemistry (Abdel‐Latif et al., 2019).
Synthesis and Characterization of Derivatives
Moreover, the synthesis and characterization of various pyrazolo[3,4-d]pyrimidine derivatives have been a focus in research due to their potential biological activities. Ghorab et al. (2014) synthesized 4-Aminoantipyrine-based heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, and evaluated their anti-breast cancer activity. Such studies underscore the importance of these compounds in medicinal chemistry and drug discovery (Ghorab et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 results in significant changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to a halt in the G1/S transition of the cell cycle, preventing DNA replication and, consequently, cell division .
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in the growth of tumor cells, making it a potential candidate for cancer treatment .
Análisis Bioquímico
Biochemical Properties
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The interaction involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity. This inhibition is significant in the context of cancer research, as CDK2 is a key regulator of cell division.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells . It influences cell function by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Furthermore, the compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and downregulating anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-proliferative effects on cancer cells for several days. Prolonged exposure can lead to adaptive responses in cells, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can have different biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and tumor tissues. Its localization and accumulation in these tissues are critical for its therapeutic effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDK2 effectively. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy.
Propiedades
IUPAC Name |
4,6-dichloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCTFDIXXYZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657094 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072895-86-3 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)

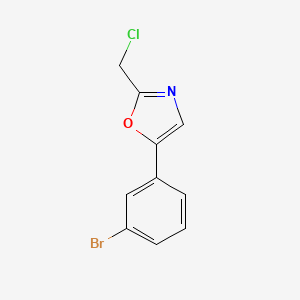
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)


